

VPC-18005: A Targeted Approach to Disrupting ERG-Driven Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

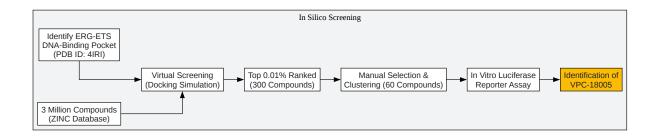
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **VPC-18005**, a novel small molecule inhibitor of the ETS-related gene (ERG) transcription factor. The aberrant expression of ERG, driven by common gene fusions like TMPRSS2-ERG, is a key oncogenic driver in approximately 50% of prostate cancers, making it a critical therapeutic target. **VPC-18005** represents a promising agent designed to directly antagonize ERG function, offering a potential new therapeutic avenue for a significant subset of prostate cancer patients.

Discovery via Rational Drug Design

The discovery of **VPC-18005** was guided by a rational, structure-based in silico screening approach. The primary objective was to identify a small molecule that could physically occupy the DNA-binding pocket of the ERG protein's ETS domain, thereby preventing its interaction with DNA and subsequent transcriptional activity.

The virtual screening pipeline, as described in the foundational research, involved a multi-step process to identify promising lead candidates from a large chemical library.[1][2] This process is visualized in the workflow diagram below.





Click to download full resolution via product page

Figure 1: Workflow for the in silico discovery of **VPC-18005**.

VPC-18005 emerged as a top candidate from this screening process, exhibiting a molecular docking score within the top 0.01% of all compounds evaluated.[3] Subsequent in vitro testing confirmed its activity, identifying it as the most potent inhibitor of ERG-driven luciferase reporter activity among the initial set of compounds.[3]

Mechanism of Action

VPC-18005 functions as a direct antagonist of the ERG transcription factor. Its mechanism of action is centered on the disruption of the ERG-DNA interaction, which is fundamental to the oncogenic activity of ERG in prostate cancer.

The core mechanism involves:

- Direct Binding: VPC-18005 directly interacts with the ETS domain of the ERG protein.[3][4]
 [5] Biophysical approaches, including Nuclear Magnetic Resonance (NMR), have confirmed this direct binding.[3][5]
- Steric Hindrance: By binding within the DNA-binding pocket of the ETS domain, VPC-18005
 sterically hinders the ability of ERG to engage with its target DNA sequences.[3][6] NMR





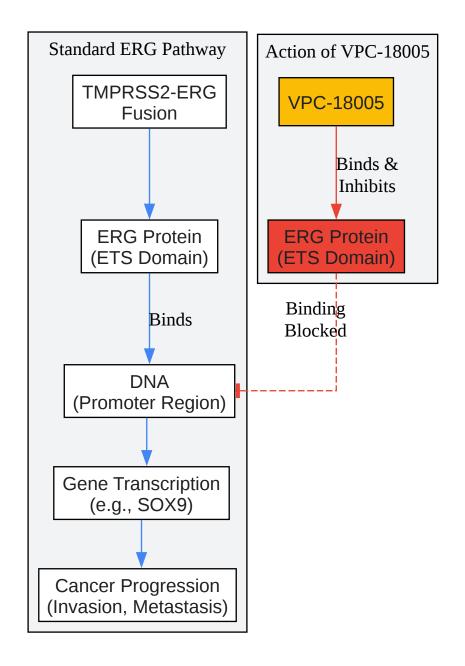


data suggest that **VPC-18005** perturbs key residues, such as Tyr371, which are critical for the ERG-DNA interaction.[3][5]

Inhibition of Transcription: By preventing ERG from binding to DNA, VPC-18005 effectively inhibits the transcription of ERG target genes.[3][4] One such downstream target shown to be downregulated by VPC-18005 is SOX9, a gene implicated in prostate cancer invasion.[3]
 [5]

This mechanism is distinct from therapies that target upstream signaling pathways or protein expression. **VPC-18005** directly targets the functional activity of the ERG protein itself, as illustrated in the signaling pathway diagram below.





Click to download full resolution via product page

Figure 2: Mechanism of action of VPC-18005 in blocking ERG-mediated transcription.

Preclinical Efficacy and Characterization

VPC-18005 has undergone a series of in vitro and in vivo studies to characterize its biological activity and therapeutic potential. A key finding across these studies is that **VPC-18005** exerts its anti-metastatic effects without inducing general cytotoxicity.[3][5]



In Vitro Studies

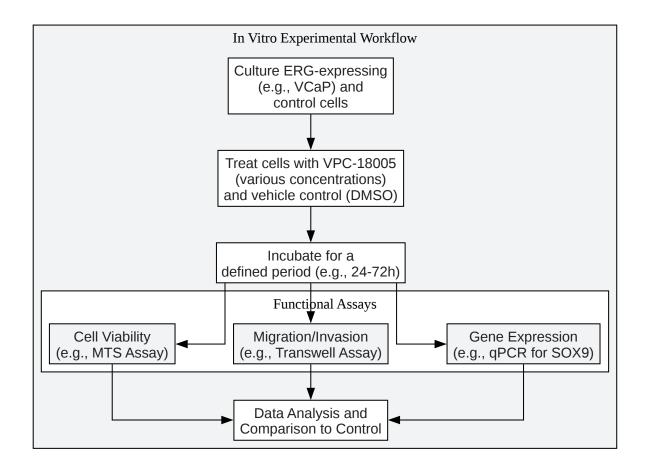
In vitro experiments using prostate cancer cell lines that overexpress ERG (PNT1B-ERG, VCaP) were central to validating the effects of **VPC-18005**.

Table 1: In Vitro Activity of VPC-18005

Assay Type	Cell Line(s)	Key Finding	IC50 / Concentration	Citation
Luciferase Reporter Assay	PNT1B-ERG	Inhibition of ERG-driven reporter activity	3 μΜ	[1][4]
Luciferase Reporter Assay	VCaP	Inhibition of ERG-driven reporter activity	6 μΜ	[1][4]
Cell Viability Assay	PNT1B-ERG, VCaP, PC3	No significant decrease in cell viability	0.2–25 μΜ	[3][5]
Migration & Invasion Assay	PNT1B-ERG	Significant inhibition of cell migration and invasion	5 μΜ	[3][4]
Gene Expression Analysis	VCaP	Marked decrease in the expression of the ERG target gene, SOX9	25 μΜ	[1]

The experimental workflow for a typical in vitro validation study is outlined below.





Click to download full resolution via product page

Figure 3: General experimental workflow for in vitro validation of VPC-18005.

In Vivo Studies

To assess the anti-metastatic potential of **VPC-18005** in a living organism, a zebrafish xenograft model was utilized.[3] This model allows for the visualization and quantification of cancer cell dissemination.

Table 2: In Vivo Activity of **VPC-18005** in Zebrafish Xenograft Model



Cell Line(s)	Treatment	Duration	Key Finding	Citation
PNT1B-ERG, VCaP	1 μM VPC-18005	5 days	20-30% decrease in cancer cell dissemination	[1][4]
PNT1B-ERG, VCaP	10 μM VPC- 18005	5 days	20-30% decrease in cancer cell dissemination	[1][4]

These in vivo results provided proof-of-principle that **VPC-18005** can inhibit the metastatic potential of ERG-expressing prostate cancer cells.[3][6]

Pharmacokinetics and Toxicology

Preliminary pharmacodynamic and toxicology studies in murine models have been conducted. These initial studies suggest that **VPC-18005** has favorable drug-like properties.

Table 3: Preliminary Pharmacokinetic and Toxicology Profile of VPC-18005

Parameter	Species	Finding	Citation
Solubility & Stability	-	Soluble and stable in media for at least 3 days (93% remaining)	[3]
Bioavailability	Murine	Orally bioavailable	[3][5]
Acute Toxicity	Murine	No general toxicity observed at single doses up to 500 mg/kg	[3][5]
Chronic Toxicity	Murine	No general toxicity after a 4-week, twice- daily (BID) trial at 150 mg/kg	[3][5]



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols as described in the primary literature.

Luciferase Reporter Assay

- Cell Seeding: PNT1B-ERG or VCaP cells were seeded in 96-well plates.
- Transfection: Cells were co-transfected with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid.
- Treatment: After 24 hours, cells were treated with varying concentrations of VPC-18005 or DMSO as a vehicle control.
- Lysis and Reading: After another 24-48 hours, cells were lysed, and firefly and Renilla luciferase activities were measured using a luminometer.
- Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency and cell number. Data were then expressed as a percentage of the activity observed in DMSO-treated control cells to determine IC50 values.

Cell Migration and Invasion Assay (xCelligence Real-Time Cell Analysis)

- Chamber Setup: PNT1B-Mock and PNT1B-ERG cells were seeded in the upper chamber of a double-chamber real-time cell analysis system. For invasion assays, the upper chamber was pre-coated with a layer of Matrigel.
- Treatment: After 24 hours, cells were treated with 5 μM VPC-18005, a positive control (YK-4-279), or DMSO.
- Monitoring: Cell migration/invasion through the pores of the upper chamber was monitored in real-time by measuring electrical impedance.
- Analysis: The normalized cell index, a measure of migration/invasion, was plotted over time.
 The rate of migration/invasion was compared between treated and control groups.[5]



Zebrafish Xenotransplantation

- Cell Preparation: PNT1B-ERG or VCaP cells were fluorescently labeled.
- Injection: Approximately 200-400 labeled cells were injected into the yolk sac of zebrafish larvae at 2 days post-fertilization.
- Treatment: Following injection, larvae were transferred to water containing 1 μM or 10 μM
 VPC-18005, or DMSO control. The treatment was refreshed daily.
- Imaging and Analysis: After 5 days, the dissemination of fluorescent cancer cells from the
 yolk sac to the rest of the zebrafish body was visualized using fluorescence microscopy and
 quantified. The percentage of fish exhibiting metastasis was calculated for each treatment
 group.[3]

Future Directions and Clinical Status

The preclinical data strongly support **VPC-18005** as a viable candidate for further development. [3][6] Its non-toxic, anti-metastatic profile suggests it could be particularly beneficial for patients with ERG-expressing metastatic prostate cancer, potentially as an alternative or adjunct to current therapies.[3][5]

As of the date of this document, a search for publicly available information on clinical trials for **VPC-18005** has not yielded any results. This indicates that the compound is likely still in the preclinical development phase. Future work will presumably focus on IND-enabling studies to further characterize its safety, pharmacology, and manufacturing processes in preparation for potential human clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VPC-18005: A Targeted Approach to Disrupting ERG-Driven Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588227#discovery-and-development-of-vpc-18005]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com